![molecular formula C11H16N2OS2 B5782647 1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5782647.png)
1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone
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Overview
Description
1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as EET and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. It also disrupts the nervous system of insects, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in various animal models. It has been shown to reduce tumor growth and inflammation in mice. It has also been shown to be toxic to certain insect pests, leading to their death.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone in lab experiments is its potential as an anticancer agent and insecticide. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different organisms.
Future Directions
There are several future directions for the research on 1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone. One direction is to investigate its potential as a treatment for other diseases, such as autoimmune diseases and infectious diseases. Another direction is to study its effects on different organisms, including humans, to better understand its mechanism of action and potential toxicities. Additionally, further research is needed to optimize the synthesis method of this compound and to develop more efficient methods of delivery for its potential applications.
Synthesis Methods
The synthesis of 1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone has been achieved using different methods. One of the most common methods is the reaction of ethyl 4-methylthio-2-oxo-1,2-dihydropyrimidine-5-carboxylate with ethyl iodide in the presence of potassium carbonate. The reaction yields this compound as a yellow solid.
Scientific Research Applications
1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it inhibits the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it reduces inflammation in various animal models. Additionally, this compound has been studied for its potential use as an insecticide, as it has shown to be effective against certain insect pests.
properties
IUPAC Name |
1-(1-ethyl-4-ethylsulfanyl-6-methyl-2-sulfanylidenepyrimidin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS2/c1-5-13-7(3)9(8(4)14)10(16-6-2)12-11(13)15/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEKNZZPPIIJJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=NC1=S)SCC)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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